molecular formula C63H98N18O14S B12718759 SP Sulfoxide CAS No. 66013-34-1

SP Sulfoxide

Cat. No.: B12718759
CAS No.: 66013-34-1
M. Wt: 1363.6 g/mol
InChI Key: NZFKEHBUMSHONW-KAGFZDTKSA-N
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Description

SP Sulfoxide is a sulfoxide compound provided as a high-purity material for research and development purposes. Sulfoxides are a class of organosulfur compounds characterized by a sulfinyl (>S=O) functional group attached to two carbon atoms, making them polar and useful in various chemical applications . They are often employed as intermediates in organic synthesis, chiral auxiliaries in asymmetric reactions, and are found in certain pharmaceutical agents . This product is intended for use in laboratory settings and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity, structure, and handling.

Properties

CAS No.

66013-34-1

Molecular Formula

C63H98N18O14S

Molecular Weight

1363.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfinyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

InChI

InChI=1S/C63H98N18O14S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-96(3)95)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,96?/m0/s1

InChI Key

NZFKEHBUMSHONW-KAGFZDTKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCS(=O)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCS(=O)C)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Chemical Reactions Analysis

Formation of Sulfoxides

Sulfoxides are typically formed by the oxidation of sulfides. Several methods are available for this oxidation, including the use of hydrogen peroxide, periodic acid, and hypervalent iodine reagents. These methods allow for selective oxidation without over-oxidizing to sulfones .

Oxidation Methods

OxidantConditionsNotes
Hydrogen Peroxide + Triflic AcidMild conditions, selectiveAvoids over-oxidation
Periodic Acid (H5IO6) + FeCl3Fast, high yieldsSuitable for most sulfides
Urea-Hydrogen Peroxide + Diphenyl DiselenideCatalytic, environmentally friendlyTolerates various functional groups

Chemical Reactions of Sulfoxides

Sulfoxides undergo several important chemical reactions, including deoxygenation, acid-base reactions, Pummerer rearrangement, and elimination reactions.

Deoxygenation

Deoxygenation of sulfoxides results in the formation of sulfides. This reaction is typically catalyzed by metal complexes using hydrosilanes as reductants .

Acid-Base Reactions

The α-CH groups of alkyl sulfoxides are susceptible to deprotonation by strong bases, such as sodium hydride .

Pummerer Rearrangement

In the Pummerer rearrangement, sulfoxides react with acetic anhydride to migrate the oxygen from sulfur to an adjacent carbon as an acetate ester .

Elimination Reactions

Sulfoxides undergo thermal elimination to yield vinyl alkenes and sulfenic acids. These acids are powerful antioxidants but lack long-term stability .

Coordination Chemistry

Sulfoxides, particularly dimethyl sulfoxide (DMSO), form coordination complexes with transition metals. The binding can occur through either the sulfur or oxygen atom, depending on the metal's properties .

Sulfoxide-Mediated Syntheses

Sulfoxides are used in various synthetic pathways, including the formation of sulfides, sulfonium salts, and sulfur ylides. They can also participate in oxidative functionalization reactions .

α-Sulfidation of Amides

Sulfoxide reagents can be used for the direct α-sulfidation of tertiary amides under electrophilic activation conditions .

Three-Component Syntheses

Sulfoxide reagents are employed in one-pot, three-component syntheses of sulfoxides and sulfinamides, offering a versatile method for preparing complex molecules .

Chiral Sulfoxide Preparation

The use of MsrB enzymes allows for the kinetic resolution of sulfoxides, enabling the preparation of chiral sulfoxides with high enantiomeric excess .

Scientific Research Applications

Introduction to SP Sulfoxide

This compound, particularly dimethyl sulfoxide (DMSO), is a versatile compound widely used in various scientific and industrial applications due to its unique chemical properties. This article explores the applications of this compound across different fields, including pharmaceuticals, biocatalysis, and analytical chemistry, supported by comprehensive data tables and case studies.

Pharmaceutical Applications

This compound is recognized for its significant role in pharmaceutical chemistry. Its chiral derivatives are crucial in the development of drugs due to their biological activities.

  • Anti-bacterial and Anti-fungal Properties : Research indicates that certain sulfoxides exhibit potent anti-bacterial and anti-fungal activities, making them valuable in treating infections .
  • Anti-inflammatory Effects : Some sulfoxides have been shown to induce an anti-inflammatory response, which can be beneficial in managing conditions like arthritis .
  • Chiral Building Blocks : this compound serves as a chiral building block in asymmetric synthesis, allowing for the production of optically pure compounds necessary for pharmaceutical formulations .

Biocatalysis

The use of this compound in biocatalytic processes has gained traction due to its efficiency and eco-friendliness.

  • Enzymatic Reduction : Enzymes such as methionine sulfoxide reductase (MsrA) have been utilized to catalyze the reduction of sulfoxides, facilitating the preparation of chiral sulfoxides through kinetic resolution. This method shows high substrate tolerance and catalytic efficiency, representing a promising approach for industrial applications .
  • Green Chemistry : The biocatalytic processes involving this compound do not require expensive cofactors or harsh conditions, aligning with green chemistry principles and reducing production costs .

Analytical Chemistry

This compound is employed in various analytical techniques due to its solvent properties and ability to stabilize reactive intermediates.

  • Solvent for Chemical Reactions : DMSO is often used as a solvent in chemical reactions because of its high polarity and ability to dissolve a wide range of substances .
  • Fluorescent Probes : Recent studies have developed fluorescent probes based on this compound for detecting hydrogen sulfide in food samples, showcasing its application in food safety and quality control .

Table 1: Biological Activities of Chiral Sulfoxides

Activity TypeExample CompoundsReferences
Anti-bacterialSulfonesOlbe et al., 2003
Anti-fungalVarious sulfoxidesGoundry et al., 2017
Anti-inflammatorysp2-Iminosugar derivativesM2 response studies

Table 2: Biocatalytic Processes Using this compound

EnzymeReaction TypeEfficiency
MsrAKinetic resolutionHigh substrate tolerance
DMSO-REnantioselective synthesisEco-friendly process

Case Study 1: Chiral Sulfoxides in Drug Development

A study demonstrated the synthesis of optically pure sulfoxides using MsrA enzymes. The resulting compounds showed enhanced biological activity compared to their racemic counterparts, highlighting the importance of chirality in drug efficacy .

Case Study 2: DMSO as a Solvent

Research indicated that DMSO significantly improved the solubility of various compounds in reaction mixtures, leading to higher reaction yields. This property makes it an essential solvent in pharmaceutical research and development .

Mechanism of Action

The mechanism of action of SP Sulfoxide involves its interaction with various molecular targets and pathways. For example, in enzyme-catalyzed reactions, this compound acts as a substrate for oxygenases and peroxidases, leading to the formation of sulfoxides and sulfones . The specific molecular targets and pathways depend on the particular application and context in which this compound is used.

Comparison with Similar Compounds

Comparison with Sulfides and Sulfones

Sulfoxides occupy an intermediate oxidation state between sulfides (R-S-R') and sulfones (R-SO₂-R'), which dictates their reactivity and applications:

Property Sulfide (R-S-R') Sulfoxide (R-S(=O)-R') Sulfone (R-SO₂-R')
Oxidation State -2 0 +4
Polarity Low Moderate to High High
Reactivity Nucleophilic at sulfur Electrophilic at sulfur Stable, less reactive
Applications Smell precursors, ligands Solvents, chiral auxiliaries Pharmaceuticals, polymers

Sulfoxides are more polar than sulfides but less oxidized than sulfones, enabling unique roles in catalysis and synthesis. For example, sulfoxides participate in asymmetric Lewis base catalysis, whereas sulfones are often terminal products in oxidation reactions .

Comparison Among Alkyl Sulfoxides

Alkyl chain length significantly impacts the properties of sulfoxides. Key comparisons include:

Property DMSO DESO Dibutyl Sulfoxide
Toxicity Low Lower than DMSO Understudied
Membrane Permeability Moderate Higher Highest (hypothesized)
Solubility in Water Fully miscible Fully miscible Limited
Applications Solvent, cryoprotectant Drug delivery (proposed) Liquid structure studies

Dibutyl sulfoxide exhibits nanoscale structural differentiation, making it a subject of computational studies .

Comparison with Sulfinamides and Sulfoximines

Sulfoxides are distinct from sulfinamides (R-S(=O)-NH-R') and sulfoximines (R-S(=NH)-O-R'), which are nitrogen-containing analogs:

Compound Structure Synthetic Challenges Applications
Sulfoxides R-S(=O)-R' Commercial availability of precursors Solvents, chiral catalysts
Sulfinamides R-S(=O)-NH-R' Limited modularity in synthesis Chiral auxiliaries in drug discovery
Sulfoximines R-S(=NH)-O-R' Requires hazardous imidating agents Agrochemicals, bioactive molecules

Sulfinamide synthesis often requires malodorous or scarce precursors (e.g., thiols, disulfides), whereas sulfoxides are more accessible . Sulfoximines, though synthetically challenging, show enhanced bioactivity in crop protection and medicinal chemistry .

Q & A

Basic: What are the critical safety protocols for handling sulfoxide compounds like dimethyl sulfoxide (DMSO) in laboratory settings?

Answer:

  • Engineering Controls: Conduct all work in a fume hood to minimize inhalation exposure .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as DMSO enhances dermal absorption of other chemicals .
  • Scale Restrictions: Use <100 mL per reaction without prior PI approval. For scale-up, validate safety measures using literature precedents .
  • Emergency Preparedness: Train personnel to identify hazards (e.g., flammability, skin irritation) and respond to spills or exposures using neutralizers like activated carbon .

Basic: How should researchers characterize newly synthesized sulfoxide compounds to ensure identity and purity?

Answer:

  • Spectroscopic Data: Provide NMR (e.g., 1^1H, 13^13C) and IR spectra to confirm functional groups. For chiral sulfoxides, include optical rotation or chiral HPLC data .
  • Purity Metrics: Use GC-MS or headspace GC (for residual solvents) with ≥99.9% purity thresholds. Report APHA color scores (<10) and water content (<0.04%) .
  • Crystallography: For novel structures, submit X-ray crystallographic data to the Cambridge Structural Database .

Advanced: How can conflicting literature data on sulfoxide reactivity in organic syntheses be resolved?

Answer:

  • Controlled Replication: Repeat experiments under standardized conditions (solvent purity, temperature ±0.5°C, inert atmosphere) .
  • Error Analysis: Calculate propagated uncertainties for yields/purity using guidelines from ICH Q2(R1). For example, quantify solvent effects by testing DMSO vs. alternative polar aprotic solvents .
  • Multivariate Statistics: Apply ANOVA to identify significant variables (e.g., catalyst loading, reaction time) across studies .

Advanced: What advanced analytical techniques are optimal for quantifying sulfoxide degradation products?

Answer:

  • HPLC-DAD/HRMS: Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Monitor sulfone (R2_2SO2_2) byproducts at 210-230 nm .
  • Isotopic Labeling: Track 34^{34}S-labeled sulfoxides via LC-MS to distinguish oxidation pathways .
  • In Situ Raman: Monitor real-time degradation kinetics under thermal stress (50-100°C) with multivariate curve resolution .

Advanced: What experimental approaches elucidate the biological mechanisms of sulfoxides in modulating oxidative stress?

Answer:

  • In Vitro Models: Treat HUVECs or RAW 264.7 macrophages with 0.1-1% DMSO. Quantify ROS using DCFH-DA fluorescence and validate with SOD activity assays .
  • Transcriptomics: Perform RNA-seq on DMSO-exposed cells (IC50_{50} doses) to identify Nrf2/ARE pathway activation .
  • Molecular Dynamics: Simulate DMSO-lipid bilayer interactions (CHARMM36 force field) to assess membrane permeability changes .

Advanced: How can researchers design crosslinking experiments using sulfoxide-based reagents like DSSO for protein interaction studies?

Answer:

  • Workflow:
    • Reaction Optimization: Test DSSO concentrations (0.1-2 mM) in PBS (pH 7.4) with 30-min incubation .
    • Quenching: Add 50 mM ammonium bicarbonate to terminate crosslinking.
    • XL-MS Analysis: Digest with trypsin, enrich crosslinked peptides via SEC, and analyze via LC-MS/MS (Orbitrap Fusion Lumos). Use XlinkX software for identifications .
  • Controls: Include non-crosslinked samples and disuccinimidyl glutaricate (DSG) for comparison .

Advanced: What methodologies address batch-to-batch variability in sulfoxide reagents affecting experimental reproducibility?

Answer:

  • QC Protocols:
    • Lot Testing: Require suppliers to provide GC-FID chromatograms and Karl Fischer titration reports for each batch .
    • In-House Validation: Spike internal standards (e.g., diphenyl sulfoxide) to assess matrix effects in assays .
  • Stability Studies: Accelerate aging (40°C/75% RH for 6 months) and monitor peroxide formation via iodometric titration .

Tables

Table 1: Key Analytical Parameters for Sulfoxide Purity Testing

MethodTarget ParameterAcceptable RangeReference
Headspace GCResidual SolventsClass 1: <0.5 ppm
Karl FischerWater Content≤0.04%
UV-Vis (APHA)Colorimetric Purity≤10

Table 2: Biological Assay Conditions for DMSO Studies

Assay TypeDMSO ConcentrationEndpoint MeasurementReference
ROS Inhibition0.5% v/vDCFH-DA Fluorescence
Cytotoxicity (MTT)≤1% v/vCell Viability (%)

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